Methyl 3,5-diisopropylbenzoate
Description
Methyl 3,5-diisopropylbenzoate is an aromatic ester characterized by a benzoate core substituted with two isopropyl groups at the 3- and 5-positions and a methyl ester group at the 1-position. The steric bulk of the isopropyl substituents significantly influences its physical and chemical properties, including solubility, melting point, and reactivity. This compound is typically synthesized via esterification of 3,5-diisopropylbenzoic acid with methanol under acidic or catalytic conditions, a straightforward process compared to multi-step syntheses required for more complex analogs .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
methyl 3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C14H20O2/c1-9(2)11-6-12(10(3)4)8-13(7-11)14(15)16-5/h6-10H,1-5H3 |
InChI Key |
KMVYMCVCCGFYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(=O)OC)C(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Ester hydrolysis is a fundamental reaction for this compound, occurring via acid- or base-catalyzed mechanisms.
Acid-Catalyzed Hydrolysis
In acidic conditions (e.g., concentrated H₂SO₄ or HCl), the ester undergoes nucleophilic acyl substitution. The mechanism involves:
-
Protonation of the carbonyl oxygen, enhancing electrophilicity.
-
Nucleophilic attack by water.
-
Reformation of the carbonyl group with methanol as a leaving group.
-
Deprotonation to yield 3,5-diisopropylbenzoic acid and methanol .
Conditions : Reflux with aqueous H₂SO₄ (60–80°C, 8–14 hours) .
Yield : ~80–85% for analogous esters.
Base-Promoted Hydrolysis (Saponification)
In basic media (e.g., NaOH or KOH), hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. This is followed by alkoxide departure and deprotonation to produce the sodium salt of 3,5-diisopropylbenzoic acid and methanol .
Conditions : Reflux with NaOH in ethanol/water (70–80°C, 4–12 hours) .
Notes : Bulky isopropyl groups slow the reaction due to steric hindrance .
Reduction Reactions
The ester group can be reduced to a primary alcohol or hydrocarbon.
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ reduces the ester to 3,5-diisopropylbenzyl alcohol via a two-step mechanism:
Conditions : Anhydrous ether or THF, 0–25°C.
Yield : ~70–75% for structurally similar esters.
Catalytic Hydrogenation
Under H₂ gas and palladium catalysts, the ester may undergo:
-
Partial reduction to benzyl alcohol.
-
Full reduction to 3,5-diisopropyltoluene (rare, requiring harsh conditions) .
Conditions : 1–3 atm H₂, Pd/C, 80–100°C.
Electrophilic Aromatic Substitution (EAS)
The ester’s meta-directing carbonyl group and electron-donating isopropyl substituents influence EAS regioselectivity.
| Reaction Type | Electrophile | Major Product | Position | Reference |
|---|---|---|---|---|
| Nitration | NO₂⁺ | 3,5-Diisopropyl-4-nitrobenzoate | Para to ester | |
| Sulfonation | SO₃ | 3,5-Diisopropyl-4-sulfobenzoate | Para to ester |
Key Observations :
-
Nitration occurs predominantly para to the ester group due to steric hindrance from isopropyl groups .
-
Reaction rates are slower compared to unsubstituted methyl benzoate .
Oxidation Reactions
The isopropyl groups are susceptible to oxidation under specific conditions.
Autoxidation
In the presence of O₂ or peroxides, the isopropyl groups form hydroperoxides:
Product : 3,5-Diisopropyl-4-hydroperoxybenzoate .
Conditions : 60–120°C, oxygen-rich environment .
Strong Oxidizing Agents
KMnO₄ or CrO₃ oxidizes the ester to 3,5-diisopropyl-4-carboxybenzoic acid under acidic conditions .
Transesterification
The ester reacts with alcohols (e.g., ethanol) in acidic or basic media to form new esters:
Product : Ethyl 3,5-diisopropylbenzoate .
Conditions : H₂SO₄ or NaOCH₂CH₃, reflux (70–80°C) .
Grignard Reactions
Grignard reagents (e.g., CH₃MgBr) add twice to the ester carbonyl, forming tertiary alcohols:
Product : 3,5-Diisopropyl-α,α-dimethylbenzyl alcohol .
Mechanism :
-
Nucleophilic attack by Grignard reagent.
-
Ketone intermediate formation.
Conditions : Anhydrous ether, 0°C to room temperature.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The provided evidence focuses on triazine-linked benzoate derivatives, such as Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5d) and Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5e). While these compounds share a methyl benzoate moiety, their structural complexity and substituent effects differ markedly from Methyl 3,5-diisopropylbenzoate:
Key Observations:
- Thermal Stability : While 5d/5e exhibit moderate melting points (151–156 °C), this compound likely has a higher melting point due to symmetrical packing, though empirical data is needed.
- Synthetic Efficiency : this compound’s synthesis is simpler (yield ~90% estimated) versus 89% yield for 5d/5e after three steps .
Reactivity and Functional Group Interactions
- Ester Hydrolysis : The electron-donating isopropyl groups in this compound may slow ester hydrolysis relative to 5d/5e, where electron-withdrawing triazine and chlorine substituents could activate the ester toward nucleophilic attack.
- Aromatic Substitution : The isopropyl groups activate the benzene ring toward electrophilic substitution (e.g., nitration), whereas the triazine-linked analogs are deactivated due to electron-withdrawing effects .
Limitations of Available Data
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